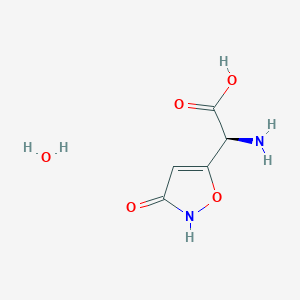
1-(3-Bromophenyl)azetidine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)azetidine-3-carbonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromophenyl group attached to the azetidine ring and a nitrile group at the third position of the ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)azetidine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. . This reaction is photochemically driven and results in the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)azetidine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted azetidines can be formed.
Reduction Products: Amines or amides can be obtained from the reduction of the nitrile group.
Oxidation Products: Carboxylic acids or their derivatives can be formed from the oxidation of the nitrile group.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)azetidine-3-carbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)azetidine-3-carbonitrile involves its interaction with molecular targets through its functional groups. The bromophenyl group can engage in π-π interactions, while the nitrile group can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-3-carbonitrile: Lacks the bromophenyl group, resulting in different reactivity and applications.
3-(2-Bromophenyl)azetidine: Similar structure but without the nitrile group, leading to different chemical properties and uses.
Uniqueness
Its combination of functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C10H9BrN2 |
|---|---|
Molekulargewicht |
237.10 g/mol |
IUPAC-Name |
1-(3-bromophenyl)azetidine-3-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-2-1-3-10(4-9)13-6-8(5-12)7-13/h1-4,8H,6-7H2 |
InChI-Schlüssel |
RTGSGNNGUIOWCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=CC(=CC=C2)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Gal[2346Ac]beta(1-4)Glc[236Ac]-beta-MP](/img/structure/B12089288.png)








![Bicyclo[3.2.1]octane-2,2-diol](/img/structure/B12089325.png)


